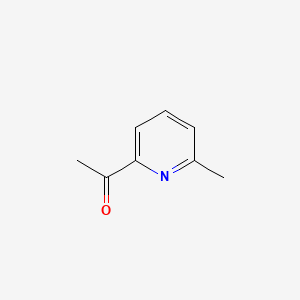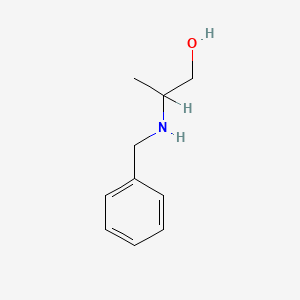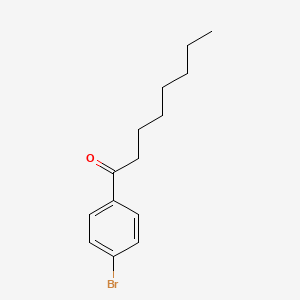
6-Fluoroindoline
Vue d'ensemble
Description
6-Fluoroindoline is a halogen-substituted indole . It has a molecular weight of 137.16 and its IUPAC name is 6-fluoroindoline .
Synthesis Analysis
The preparation of 6-Fluoroindoline has been reported via nitration of indoline . In one method, sodium cyanoborohydride was added to 6-fluoroindole in glacial acetic acid and stirred for 30 minutes. The reaction mixture was then poured onto a 4N aqueous sodium hydroxide solution and extracted with EtOAc .
Molecular Structure Analysis
The molecular formula of 6-Fluoroindoline is C8H8FN . The InChI code is 1S/C8H8FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 .
Chemical Reactions Analysis
6-Fluoroindoline may be used as a reactant in the preparation of various compounds. For instance, it can be used in the preparation of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, antibacterial agents, antifungal agents, Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors for the management of hyperglycemia in diabetes .
Physical And Chemical Properties Analysis
6-Fluoroindoline is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Applications De Recherche Scientifique
Tryptophan Dioxygenase Inhibitors
6-Fluoroindoline is utilized in the synthesis of tryptophan dioxygenase inhibitors . These inhibitors are significant because tryptophan dioxygenase is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid. By inhibiting this enzyme, researchers can study various metabolic pathways and disorders associated with tryptophan metabolism.
Anticancer Immunomodulators
Researchers have explored the use of 6-Fluoroindoline in creating pyridyl-ethenyl-indoles . These compounds show promise as potential anticancer immunomodulators. Immunomodulators can modify the immune response or the functioning of the immune system, and in the context of cancer, they may enhance the body’s ability to fight tumor cells.
Antibacterial Agents
The compound has been investigated for its potential to serve as a precursor in the development of antibacterial agents . The fluorine atom in 6-Fluoroindoline can influence the reactivity and selectivity of these agents, potentially leading to new treatments for bacterial infections.
Antifungal Agents
Similar to its antibacterial applications, 6-Fluoroindoline may also be used to synthesize antifungal agents . These agents could provide new avenues for treating fungal infections, which are a significant concern in immunocompromised patients.
SGLT2 Inhibitors for Diabetes Management
The scientific community has shown interest in 6-Fluoroindoline for the synthesis of Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors . These inhibitors are a class of medications used to manage hyperglycemia in diabetes by preventing glucose reabsorption in the kidneys, leading to its excretion in urine.
Serotonin Reuptake Inhibitors
There is research into using 6-Fluoroindoline to create potent selective serotonin reuptake inhibitors . These inhibitors can be used to treat depression and other mood disorders by increasing the availability of serotonin in the brain.
HIV-1 Attachment Inhibitors
Lastly, 6-Fluoroindoline is a candidate for developing inhibitors that prevent HIV-1 attachment . By blocking the virus’s ability to attach to host cells, these inhibitors could be a valuable tool in the fight against HIV/AIDS.
Safety and Hazards
6-Fluoroindoline is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statements H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and actions to take if exposure occurs .
Mécanisme D'action
Target of Action
This compound is a halogen-substituted indole
Mode of Action
The incorporation of fluorine into a target molecule can influence reactivity, selectivity, and biological activity
Biochemical Pathways
Indoles, including 6-Fluoroindoline, are derived from the metabolism of tryptophan by gut microorganisms . .
Result of Action
Fluorinated indoles have been used in the preparation of various compounds, including tryptophan dioxygenase inhibitors, potential anticancer immunomodulators, antibacterial agents, antifungal agents, and sodium-dependent glucose co-transporter 2 (sglt2) inhibitors for the management of hyperglycemia in diabetes .
Propriétés
IUPAC Name |
6-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNKUULIMDAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293700 | |
| Record name | 6-Fluoroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroindoline | |
CAS RN |
2343-23-9 | |
| Record name | 2343-23-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Fluoroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-fluoroindoline accumulation in the study of fluorinated antibiotics?
A: The research paper focuses on the preparation of fluorinated antibiotics, specifically exploring the use of 6-fluorotryptophan in the culture broth of Streptomyces sp. H-63. Interestingly, the study reveals that introducing 6-fluorotryptophan leads to the accumulation of 3a-hydroxy-6-fluoroindoline. [] This observation suggests that 6-fluoroindoline might be an intermediate compound in the biosynthetic pathway of fluorinated vulgamycins. Further investigation into the role of 6-fluoroindoline could provide valuable insights into the mechanism of fluorinated vulgamycin biosynthesis and facilitate the development of novel fluorinated antibiotics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




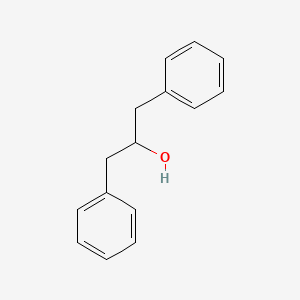

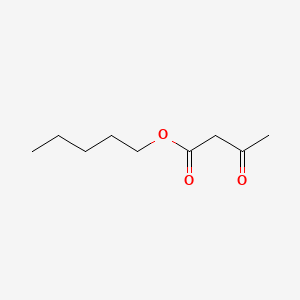
![6-Chloroimidazo[1,2-b]pyridazine](/img/structure/B1266833.png)
